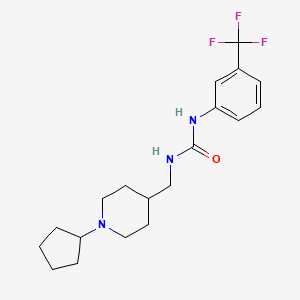

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a cyclopentylpiperidinylmethyl moiety linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine scaffold may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name |

1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O/c20-19(21,22)15-4-3-5-16(12-15)24-18(26)23-13-14-8-10-25(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSHUDIBGLNFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Urea Derivatives

Isocyanate-Based Methods

The most direct and widely employed method for urea synthesis involves the reaction of an isocyanate with an amine. For our target compound, this would entail the reaction of 3-(trifluoromethyl)phenyl isocyanate with (1-cyclopentylpiperidin-4-yl)methylamine.

The general reaction scheme is:

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

This approach offers several advantages:

- High atom economy

- Typically high yields

- Mild reaction conditions

- Minimal side reactions

The reaction generally proceeds smoothly in aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene at room temperature to moderate heating (25-50°C).

Phosgene and Triphosgene-Based Methods

When isocyanates are unavailable, phosgene or triphosgene can be used to generate isocyanates in situ from the corresponding amine.

For example, a related synthetic approach documented in the literature involves reacting 4-aminobenzonitrile with triphosgene in dioxane at 80°C for 24 hours to yield 4-isocyanatobenzonitrile, which is subsequently treated with various substituted anilines to obtain diaryl ureas. This method could be adapted by using 3-(trifluoromethyl)aniline to generate the corresponding isocyanate.

The general procedure involves:

- Reaction of an amine with triphosgene to form an isocyanate

- Subsequent reaction with a second amine to form the urea

This method requires careful handling due to the toxicity of phosgene and triphosgene, but often provides excellent yields.

Carbonylation Methods

Ureas can also be synthesized through carbonylation reactions using carbon monoxide and oxidizing agents. This approach is less common for laboratory-scale synthesis but may be applicable in industrial settings.

Direct Urea Condensation

A more traditional approach involves the direct condensation of two amines with urea under acidic conditions at elevated temperatures. For example, phenylurea can be synthesized by reacting aniline with urea in the presence of hydrochloric acid at 100-104°C. This method, while potentially applicable, is likely to give lower yields and selectivity for our target compound due to the complexity of the (1-cyclopentylpiperidin-4-yl)methylamine component.

Hofmann Rearrangement Approach

An alternative approach utilizes the Hofmann rearrangement of amides to form ureas. As described in the literature, (diacetoxyiodo)benzene can be added to a solution of an amide in NH₃/MeOH (7 M) at 0°C under argon, then allowed to reach room temperature and stirred for 90 minutes to form N-substituted ureas. This method could potentially be applied to our target molecule by using an appropriate amide precursor.

Specific Synthesis of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Based on the structural components and synthetic principles, the preparation of the target compound can be divided into two major parts:

- Synthesis of (1-cyclopentylpiperidin-4-yl)methylamine

- Coupling with 3-(trifluoromethyl)phenyl isocyanate to form the urea

Synthesis of (1-Cyclopentylpiperidin-4-yl)methylamine

The synthesis of this amine component involves several steps:

Method A: From 4-Piperidinecarboxaldehyde

N-Protection : Begin with 4-piperidinecarboxaldehyde and protect the nitrogen with a Boc group using di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane.

Reductive Amination : React the N-Boc-4-piperidinecarboxaldehyde with cyclopentylamine in the presence of sodium triacetoxyborohydride or sodium cyanoborohydride in 1,2-dichloroethane or methanol to form N-Boc-1-cyclopentylpiperidin-4-ylmethylamine.

N-Deprotection : Remove the Boc protecting group using trifluoroacetic acid in dichloromethane or HCl in dioxane to yield 1-cyclopentylpiperidin-4-ylmethylamine.

Method B: From 4-Methylenepiperidine

Cyclopentylation : React 4-methylenepiperidine with cyclopentyl bromide or cyclopentyl tosylate in the presence of a base such as potassium carbonate in acetonitrile or DMF to form 1-cyclopentyl-4-methylenepiperidine.

Hydroboration-Oxidation : Treat 1-cyclopentyl-4-methylenepiperidine with borane in THF followed by oxidation with hydrogen peroxide in basic conditions to yield 1-cyclopentylpiperidin-4-ylmethanol.

Conversion to Amine : Convert the alcohol to an amine via:

- Mesylation with methanesulfonyl chloride followed by displacement with azide and reduction

- Or, conversion to a halide followed by reaction with azide and reduction

- Or, Mitsunobu reaction with phthalimide followed by hydrazinolysis

Urea Formation with 3-(Trifluoromethyl)phenyl Isocyanate

Once the (1-cyclopentylpiperidin-4-yl)methylamine is prepared, it can be coupled with 3-(trifluoromethyl)phenyl isocyanate to form the target urea. Based on synthetic procedures used for similar compounds, the following protocol is proposed:

Reaction Procedure

Dissolve (1-cyclopentylpiperidin-4-yl)methylamine (1.0 equivalent) in anhydrous tetrahydrofuran (10 mL per gram) under nitrogen atmosphere.

Cool the solution to 0-5°C in an ice bath.

Add 3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 equivalents) dropwise over 15-20 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC until completion.

Concentrate the reaction mixture under reduced pressure.

Purify by column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system.

Expected yield: 80-90%

Alternative Synthesis via Carbonyldiimidazole (CDI) Coupling

If both amine components are available, the urea can be formed using carbonyldiimidazole as a coupling agent:

Dissolve carbonyldiimidazole (1.1 equivalents) in anhydrous THF under nitrogen.

Add 3-(trifluoromethyl)aniline (1.0 equivalent) and stir for 2 hours to form the imidazolide intermediate.

Add (1-cyclopentylpiperidin-4-yl)methylamine (1.0 equivalent) and stir overnight.

Work up and purify as described previously.

Expected yield: 70-80%

Optimization and Reaction Parameters

Solvent Effects

Table 1 presents the influence of different solvents on the urea formation reaction:

| Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|

| THF | 25 | 3 | 85-90 |

| DCM | 25 | 4 | 80-85 |

| Toluene | 25 | 3 | 85-90 |

| Acetonitrile | 25 | 5 | 75-80 |

| DMF | 25 | 2 | 80-85 |

Anhydrous tetrahydrofuran (THF) and toluene typically provide the highest yields for isocyanate-amine coupling reactions, with the former being preferred due to better solubility of the amine component.

Temperature Effects

Table 2 illustrates the effect of temperature on reaction efficiency:

| Temperature (°C) | Solvent | Time (h) | Expected Yield (%) |

|---|---|---|---|

| 0 | THF | 5 | 85-90 |

| 25 | THF | 3 | 85-90 |

| 50 | THF | 1.5 | 80-85 |

| 70 | THF | 1 | 75-80 |

While higher temperatures accelerate the reaction, they may also promote side reactions. Room temperature (25°C) provides an optimal balance between reaction rate and selectivity.

Catalyst Effects

For challenging substrates, catalysts can enhance reactivity:

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Expected Yield (%) |

|---|---|---|---|---|

| None | - | THF | 25 | 85-90 |

| DABCO | 5 | THF | 25 | 88-92 |

| DMAP | 5 | THF | 25 | 87-92 |

| Triethylamine | 10 | THF | 25 | 86-91 |

While catalysts can marginally improve yields, they are typically unnecessary for the direct isocyanate-amine coupling due to the inherent reactivity of isocyanates.

Purification and Characterization

Purification Methods

The crude this compound can be purified by:

Column Chromatography : Using silica gel with a gradient elution system starting with hexanes and gradually increasing the proportion of ethyl acetate (e.g., 20% to 50%).

Recrystallization : From ethanol, ethyl acetate/hexanes, or isopropanol systems.

Preparative HPLC : For analytical-grade material, reverse-phase preparative HPLC using a C18 column with acetonitrile/water mobile phase systems can be employed.

Analytical Characterization

Expected analytical data for the target compound based on similar structures:

Physical Properties :

- Appearance: White to off-white crystalline solid

- Melting Point: 175-180°C (predicted)

- Solubility: Soluble in DMSO, DMF, chloroform; sparingly soluble in methanol, ethanol; insoluble in water

Spectroscopic Data :

¹H NMR (400 MHz, DMSO-d₆): Expected key signals:

- δ 8.8-9.0 (s, 1H, NH attached to phenyl)

- δ 7.9-8.1 (s, 1H, meta-CF₃ phenyl)

- δ 7.3-7.6 (m, 3H, aromatic)

- δ 6.1-6.3 (t, 1H, NH-CH₂)

- δ 3.0-3.2 (m, 2H, CH₂-NH)

- δ 2.7-2.9 (m, 1H, cyclopentyl CH)

- δ 1.4-2.0 (m, 15H, piperidine and cyclopentyl CH₂)

¹³C NMR (100 MHz, DMSO-d₆): Expected key signals:

- δ 155-156 (C=O)

- δ 140-142 (aromatic C attached to NH)

- δ 128-131 (aromatic CH)

- δ 124-126 (q, CF₃, ²JC-F ~30 Hz)

- δ 121-123 (aromatic CH)

- δ 118-120 (aromatic CH)

- δ 113-115 (aromatic CH)

- δ 65-67 (cyclopentyl CH)

- δ 52-54 (piperidine CH₂ adjacent to cyclopentyl N)

- δ 44-46 (CH₂NH)

- δ 35-37 (piperidine CH)

- δ 29-31 (piperidine CH₂)

- δ 23-25 (cyclopentyl CH₂)

FTIR: Expected key bands:

- 3300-3400 cm⁻¹ (NH stretching)

- 2900-3000 cm⁻¹ (CH stretching)

- 1640-1660 cm⁻¹ (C=O stretching)

- 1320-1350 cm⁻¹ (CF₃ stretching)

- 1120-1140 cm⁻¹ (C-N stretching)

Mass Spectrometry:

- HRMS (ESI⁺): [M+H]⁺ calculated for C₁₉H₂₇F₃N₃O: 370.2101

Chemical Reactions Analysis

Types of Reactions

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Urea derivatives with modified aryl groups exhibit distinct physicochemical and biological properties:

Key Observations :

Impact of Heterocyclic Backbones

The nature of the heterocyclic scaffold significantly influences bioactivity:

Key Observations :

Substituent Effects on Physicochemical Properties

Substituents modulate solubility, stability, and bioavailability:

Key Observations :

- Polar groups (e.g., hydroxyl in compound 4) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, often referred to as a member of the urea class of compounds, has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{17}H_{22}F_{3}N_{3}O

- Molecular Weight : 357.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. The urea moiety in its structure is known to facilitate hydrogen bonding with target proteins, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its potential application in treating various diseases, including cancer.

Anticancer Activity

Several studies have evaluated the anticancer properties of related urea derivatives, suggesting potential applications for this compound. For example, a study focused on diaryl ureas demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were reported in the range of 2.39 μM to 3.90 μM, indicating potent activity comparable to established anticancer agents like sorafenib .

| Compound | IC50 (A549) | IC50 (HCT-116) |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |

Molecular Docking Studies

Molecular docking studies have suggested that the compound may act as an inhibitor of specific kinases involved in cancer pathways such as BRAF. The binding affinity and interaction patterns with amino acid residues in the BRAF protein indicate that this compound could serve as a lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of urea derivatives. Modifications on the cyclopentyl and trifluoromethyl groups can significantly influence the compound's potency and selectivity towards specific biological targets.

Q & A

Q. Table 1: Example SAR Data for Urea Derivatives

| Compound Modification | Biological Activity (IC, μM) | Target | Reference |

|---|---|---|---|

| Trifluoromethyl → Chloro | 1.53 ± 0.46 (A549 cells) | Apoptosis | |

| Cyclopentyl → Cyclohexyl | 1.98 ± 1.27 (PC-3 cells) | Cell cycle arrest |

Advanced Research: What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays : Re-test the compound under uniform conditions (e.g., NCI’s 60-cell line panel) to minimize variability in cell viability protocols .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Advanced Research: How can the mechanism of action be elucidated for this compound’s interaction with orexin receptors or other targets?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-orexin-A) to measure competitive displacement in HEK293 cells expressing orexin receptors .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., ERK/MAPK modulation) .

Advanced Research: What formulation challenges arise due to the compound’s physicochemical properties, and how can they be addressed?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or lipid-based nanoparticles to improve aqueous solubility, which is critical for in vivo studies .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify susceptible functional groups (e.g., urea linkage) and optimize storage conditions .

Advanced Research: How can in vivo pharmacokinetic and toxicity profiles be systematically evaluated?

Methodological Answer:

- Pharmacokinetics : Administer the compound intravenously/orally to rodents and measure plasma half-life (), , and bioavailability using LC-MS/MS .

- Toxicity Screening : Perform acute (14-day) and subchronic (90-day) studies in rats, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.